molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile

Cat. No.: B2818644
CAS No.: 938903-87-8
M. Wt: 278.355
InChI Key: QCWCZJHLJHUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. The compound consists of a benzonitrile group attached to a phenyl ring, which is further connected to a morpholine ring via a methylene bridge.

Preparation Methods

The synthesis of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and is used in the development of new chemical reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research has indicated that it may possess anti-inflammatory and anti-cancer properties, which are being explored for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer activity .

Comparison with Similar Compounds

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile can be compared with other similar compounds, such as:

    4-(Morpholin-4-ylmethyl)benzonitrile: This compound lacks the additional phenyl ring, making it less complex and potentially less active in certain biological assays.

    2-(Morpholin-4-ylmethyl)phenylmethanol: This compound has a hydroxyl group instead of a nitrile group, which can significantly alter its chemical reactivity and biological activity.

    2-(Morpholin-4-ylmethyl)phenylamine: The presence of an amine group instead of a nitrile group can lead to different pharmacological properties and applications.

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCZJHLJHUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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